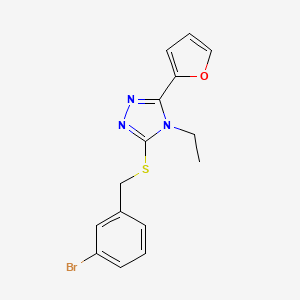

3-((3-Bromobenzyl)thio)-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole

Description

SALOR-INT L367052-1EA: is a chemical compound with the molecular formula C15H14BrN3OS and a molecular weight of 364.26 g/mol . It is also known by its systematic name 3-((3-bromobenzyl)thio)-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole . This compound is used primarily in research and experimental applications .

Properties

CAS No. |

618413-69-7 |

|---|---|

Molecular Formula |

C15H14BrN3OS |

Molecular Weight |

364.3 g/mol |

IUPAC Name |

3-[(3-bromophenyl)methylsulfanyl]-4-ethyl-5-(furan-2-yl)-1,2,4-triazole |

InChI |

InChI=1S/C15H14BrN3OS/c1-2-19-14(13-7-4-8-20-13)17-18-15(19)21-10-11-5-3-6-12(16)9-11/h3-9H,2,10H2,1H3 |

InChI Key |

OJLXUPAIJDMXCL-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=NN=C1SCC2=CC(=CC=C2)Br)C3=CC=CO3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of SALOR-INT L367052-1EA involves multiple steps. One common synthetic route includes the following steps:

Formation of the 1,2,4-triazole ring: This is typically achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the bromobenzyl group: This step involves the reaction of the triazole intermediate with 3-bromobenzyl chloride in the presence of a base.

Attachment of the furan ring: The final step involves the reaction of the intermediate with 2-furylboronic acid under palladium-catalyzed cross-coupling conditions.

Chemical Reactions Analysis

SALOR-INT L367052-1EA undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Scientific Research Applications

SALOR-INT L367052-1EA has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Research on this compound includes its potential use as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of SALOR-INT L367052-1EA involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

SALOR-INT L367052-1EA can be compared with other similar compounds, such as:

- 3-((3-chlorobenzyl)thio)-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole

- 3-((3-fluorobenzyl)thio)-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole

These compounds share a similar core structure but differ in the substituents attached to the benzyl group.

Biological Activity

3-((3-Bromobenzyl)thio)-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This specific compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and antimicrobial research.

- Molecular Formula : C15H14BrN3OS

- CAS Number : 618413-69-7

- Molecular Weight : 356.25 g/mol

Biological Activity

The biological activity of 3-((3-Bromobenzyl)thio)-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole has been explored in various studies, highlighting its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that modifications on the triazole ring can enhance cytotoxic effects against various cancer cell lines. In one study, compounds similar to 3-((3-Bromobenzyl)thio)-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole showed IC50 values indicating potent antiproliferative effects against cancer cells. The mechanism often involves the induction of apoptosis through caspase activation pathways.

Table 1 summarizes the anticancer activity of related triazole compounds:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HepG2 | 6.1 | Caspase activation |

| Compound B | MCF7 | 7.9 | Bcl-2 inhibition |

| 3-Bromobenzyl Triazole | A549 | TBD | TBD |

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. Studies have reported that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

Table 2 illustrates the antimicrobial efficacy of triazole compounds:

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Compound C | E. coli | 12 |

| Compound D | S. aureus | 8 |

| 3-Bromobenzyl Triazole | Pseudomonas aeruginosa | TBD |

Case Studies

Study on Anticancer Properties : A comprehensive study evaluated various triazole derivatives for their anticancer efficacy using MTT assays across multiple cancer cell lines. The results indicated that certain structural modifications significantly enhanced their cytotoxic effects compared to standard chemotherapeutics.

Antimicrobial Screening : Another study focused on the antibacterial activity of triazole derivatives against common pathogens. The results showed that several compounds exhibited strong inhibitory effects, with some displaying lower MIC values than existing antibiotics.

Mechanistic Insights

Recent investigations into the mechanism of action for triazoles like 3-((3-Bromobenzyl)thio)-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole reveal that they may act by:

- Inducing Apoptosis : Activation of caspases leading to programmed cell death in cancer cells.

- Inhibiting Enzyme Activity : Particularly enzymes involved in nucleic acid synthesis in bacteria.

- Disrupting Cell Membrane Integrity : Affecting both bacterial and fungal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.